Cas no 1020489-52-4 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a specialized heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 4 and 6 positions, coupled with a methylpyrazole carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluorobenzothiazole component enhances metabolic stability and bioavailability, while the pyrazole carboxamide group offers versatile reactivity for further functionalization. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery and material science. The compound's balanced lipophilicity and structural rigidity contribute to its potential as a scaffold for bioactive molecule development.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide structure
1020489-52-4 structure
商品名:N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS番号:1020489-52-4
MF:C12H8F2N4OS
メガワット:294.279927253723
CID:6033680
PubChem ID:25284705

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
    • F5094-0318
    • AKOS024497033
    • 1020489-52-4
    • N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
    • インチ: 1S/C12H8F2N4OS/c1-18-3-2-8(17-18)11(19)16-12-15-10-7(14)4-6(13)5-9(10)20-12/h2-5H,1H3,(H,15,16,19)
    • InChIKey: GDHCZRSYIFNWOL-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=CC(C(NC2=NC3=C(F)C=C(F)C=C3S2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 294.03868839g/mol
  • どういたいしつりょう: 294.03868839g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5094-0318-2mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
2mg
$59.0 2023-09-10
Life Chemicals
F5094-0318-15mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
15mg
$89.0 2023-09-10
Life Chemicals
F5094-0318-5μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5094-0318-5mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
5mg
$69.0 2023-09-10
Life Chemicals
F5094-0318-1mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
1mg
$54.0 2023-09-10
Life Chemicals
F5094-0318-20μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5094-0318-20mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
20mg
$99.0 2023-09-10
Life Chemicals
F5094-0318-10mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
10mg
$79.0 2023-09-10
Life Chemicals
F5094-0318-40mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
40mg
$140.0 2023-09-10
Life Chemicals
F5094-0318-10μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
1020489-52-4
10μmol
$69.0 2023-09-10

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide 関連文献

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamideに関する追加情報

N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: A Comprehensive Overview

The compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, identified by the CAS number 1020489-52-4, represents a significant advancement in the field of organic chemistry. This compound is a derivative of benzothiazole and pyrazole, two heterocyclic structures that have garnered substantial attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The integration of these structural motifs in this compound has led to unique properties that make it a subject of interest for researchers and industry professionals alike.

The benzothiazole moiety in this compound contributes to its stability and reactivity. Benzothiazoles are known for their ability to act as both electron-deficient and electron-rich systems depending on the substituents attached. In this case, the presence of difluoro substituents at positions 4 and 6 enhances the electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. This modification is particularly advantageous in scenarios where controlled reactivity is desired, such as in catalytic processes or as intermediates in organic synthesis.

On the other hand, the pyrazole ring introduces additional functionality to the molecule. Pyrazoles are five-membered heterocycles with two nitrogen atoms at positions 1 and 3. The presence of a methyl group at position 1 further modifies the electronic environment of the pyrazole ring. This substitution pattern can influence the compound's ability to engage in hydrogen bonding or other non-covalent interactions, which are critical for its biological activity or chemical reactivity.

Recent studies have highlighted the potential of this compound as a precursor for advanced materials. For instance, its ability to form stable coordination complexes with transition metals has been explored for applications in catalysis. Researchers have demonstrated that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, offering improved yields and selectivity compared to traditional ligands. This finding underscores its potential in industrial chemical processes where efficiency and sustainability are paramount.

In addition to its catalytic applications, this compound has shown promise in the field of medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery programs. For example, studies have indicated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. While further optimization is required to enhance its potency and selectivity, these initial findings suggest a viable path for future research.

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that combines principles from both organic synthesis and heterocyclic chemistry. The key steps include the preparation of the benzothiazole derivative through condensation reactions followed by functionalization at specific positions to introduce the pyrazole moiety. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields, making this approach suitable for large-scale production.

From an environmental perspective, this compound has been evaluated for its biodegradability under various conditions. Initial studies suggest that it exhibits moderate persistence in aqueous environments; however, further research is needed to assess its long-term impact on ecosystems. Regulatory agencies have expressed interest in understanding its environmental fate to ensure compliance with safety standards.

In conclusion, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and functional groups make it a valuable tool for researchers exploring new frontiers in organic chemistry. As ongoing studies continue to uncover its potential uses and optimize its properties, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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